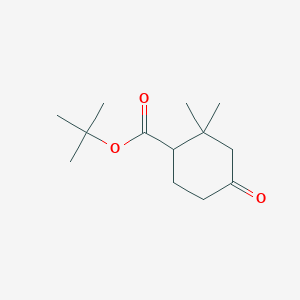

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

Description

tert-Butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate is a bicyclic ester featuring a cyclohexane ring substituted with a ketone (4-oxo group), two methyl groups at the 2,2-positions, and a tert-butyl ester moiety at position 1. Its structural complexity arises from the juxtaposition of electron-withdrawing (ketone) and electron-donating (tert-butyl ester) groups, which influence reactivity and stability .

Properties

Molecular Formula |

C13H22O3 |

|---|---|

Molecular Weight |

226.31 g/mol |

IUPAC Name |

tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H22O3/c1-12(2,3)16-11(15)10-7-6-9(14)8-13(10,4)5/h10H,6-8H2,1-5H3 |

InChI Key |

LUOQVKWYBJGTMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)CCC1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Starting from a Boc-protected cyclohexanone or piperidone derivative.

- Introduction of geminal dimethyl groups at the 2-position by alkylation.

- Purification and isolation of the final Boc-protected oxocyclohexane ester.

This approach is analogous to the synthesis of tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate, which has been more extensively documented.

Alkylation of N-(tert-Butoxycarbonyl)-4-piperidone Analogues

A representative preparation method, adapted for the cyclohexane system, involves the alkylation of N-(tert-butoxycarbonyl)-4-cyclohexanone with methyl iodide under basic conditions.

Reaction Conditions and Procedure:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | N-(tert-butoxycarbonyl)-4-cyclohexanone, sodium hydride, tetrahydrofuran (THF), 0 °C | Sodium hydride is added to a cooled solution of the Boc-protected cyclohexanone in THF to generate the enolate. | - |

| 2 | Methyl iodide, THF, 0 to 20 °C | Methyl iodide is added to the enolate solution, and the mixture is warmed to room temperature and stirred overnight to effect alkylation at the 2-position. | - |

| 3 | Workup: Concentration, extraction with ether and water, drying over sodium sulfate, filtration, concentration | The reaction mixture is worked up to isolate the this compound as a solid. | ~32% |

This method parallels the synthesis of tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate reported with a 32% yield under similar conditions (sodium hydride in THF, methyl iodide alkylation).

Alternative Synthetic Routes and Analogous Compounds

While direct literature on this compound is limited, related piperidine derivatives have been synthesized via:

- Resolution of racemic mixtures of Boc-protected 2-methyl-4-oxopiperidine derivatives using chiral chromatography.

- Copper-catalyzed coupling reactions involving tert-butyl 4-iodopiperidine-1-carboxylate with aryl acrylamides under light irradiation, which can be adapted for functionalized cyclohexane derivatives.

- Oxidation and functional group transformation of Boc-protected alcohol intermediates to ketones using oxalyl chloride and dimethyl sulfoxide (Swern oxidation).

These methods provide insight into the versatility of Boc-protected cyclic ketones as intermediates for further functionalization.

Reaction Scheme Example for Alkylation

$$

\text{N-(tert-butoxycarbonyl)-4-cyclohexanone} \xrightarrow[\text{THF, 0-20 °C}]{\text{NaH, MeI}} \text{this compound}

$$

Summary of Key Reaction Parameters and Yields

| Parameter | Value/Condition |

|---|---|

| Starting material | N-(tert-butoxycarbonyl)-4-cyclohexanone |

| Base used | Sodium hydride (60% dispersion in mineral oil) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C initially, then warmed to room temperature |

| Alkylating agent | Methyl iodide |

| Reaction time | Overnight (approx. 12 hours) |

| Workup | Extraction with ether and water, drying, filtration |

| Isolated yield | Approx. 32% |

| Product state | Cream-colored solid |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and nucleophiles like amines or alkoxides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions contribute to its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate, enabling comparative analysis:

Reactivity and Stability

Hydrolysis Sensitivity :

- The tert-butyl ester in the target compound is less prone to hydrolysis under basic conditions compared to methyl or ethyl esters due to steric protection. However, strong acids (e.g., HCl, H₂SO₄) can cleave the ester, releasing tert-butyl alcohol, which decomposes to flammable isobutylene gas under acidic conditions .

- In contrast, tert-butyl carbamates (e.g., 676371-64-5) are more acid-labile, making them useful in peptide synthesis for temporary amine protection .

Ketone Reactivity :

- The 4-oxo group in the target compound can participate in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄), unlike carbamate or hydroxymethyl-substituted analogues.

Thermal Stability :

- tert-Butyl esters generally exhibit higher thermal stability than their methyl counterparts, but the ketone group may lower decomposition temperatures compared to fully saturated analogues.

Biological Activity

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate is a cyclohexanone derivative with the molecular formula and a molar mass of 226.31 g/mol. This compound features a tert-butyl group attached to a cyclohexane ring that contains both a ketone and a carboxylate functional group, which significantly influences its chemical reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various molecular targets. The ketone group can undergo oxidation and reduction reactions, while the carboxylate group can participate in nucleophilic substitution reactions. These interactions may lead to modifications in biological pathways, potentially affecting enzyme activity or receptor interactions .

Potential Applications

Research has indicated that this compound may have applications in several fields:

- Medicinal Chemistry : It is being explored as a building block for developing biologically active molecules, particularly in drug discovery efforts targeting specific diseases.

- Chemical Synthesis : It serves as an intermediate in synthesizing various organic compounds, which may have therapeutic implications .

Interaction Studies

Studies have focused on understanding how this compound interacts with enzymes and receptors. For instance, its structural similarities to other cyclohexanone derivatives suggest potential inhibitory effects on specific biological targets, which could lead to therapeutic benefits or toxicity profiles depending on the context of use .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | Contains a piperidine ring; exhibits different activities |

| Tert-butyl 3-acetylpiperidine-1-carboxylate | C12H19NO3 | Acetyl group alters reactivity; used in synthetic pathways |

| Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | C13H17NO3 | Isoindole structure provides distinct properties; applicable in medicinal chemistry |

The unique arrangement of functional groups in this compound may influence its reactivity and interactions compared to these similar compounds .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclohexane ring formation followed by tert-butyl esterification. A common approach is the Claisen condensation of dimethyl malonate with a ketone precursor under basic conditions (e.g., NaH or LDA), followed by tert-butyl group introduction via carbamate coupling. Key conditions include anhydrous solvents (e.g., THF), controlled temperature (0–25°C), and catalytic triethylamine to minimize side reactions. Yield optimization requires precise stoichiometry and inert atmosphere to prevent hydrolysis of the tert-butyl ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can NMR data be interpreted to confirm its structure?

- Methodological Answer :

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and 28–30 ppm (13C). The 4-oxo group shows a carbonyl signal at ~210 ppm (13C).

- IR : Strong absorption at ~1720 cm⁻¹ confirms ester and ketone carbonyl groups.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₃H₂₀O₃ (M⁺ = 248.3) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z 193) validate the structure.

Contradictory signals (e.g., unexpected splitting) may indicate steric hindrance from the 2,2-dimethyl groups, requiring 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can contradictory data in the synthesis of this compound, such as varying yields under similar conditions, be systematically analyzed?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like solvent polarity (THF vs. DCM), base strength (NaH vs. KOtBu), and temperature to identify critical factors.

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., incomplete esterification products).

- Kinetic Studies : Monitor reaction progress via in-situ IR to pinpoint rate-limiting steps (e.g., tert-butyl group coupling). Contradictions often arise from trace moisture or residual acids degrading the ester .

Q. What methodologies are employed to investigate the mechanism of this compound in nucleophilic reactions, and how can kinetic studies be designed?

- Methodological Answer :

- Isotopic Labeling : Introduce 18O at the ketone position to track nucleophilic attack pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for reactions with Grignard reagents or hydrides.

- Kinetic Profiling : Use stopped-flow NMR to measure reaction rates under varying nucleophile concentrations. Compare with Eyring plots to distinguish between concerted and stepwise mechanisms .

Q. How is this compound utilized as a precursor in pharmaceutical research, and what steps ensure its compatibility in multi-step syntheses?

- Methodological Answer :

- Functionalization : The 4-oxo group undergoes Wittig or aldol reactions to introduce pharmacophores (e.g., aryl groups).

- Protection Strategies : Use silyl ethers or acetals to protect the ketone during subsequent steps (e.g., amide bond formation).

- Stability Testing : Monitor degradation under acidic/basic conditions (HPLC) and optimize storage (dry, inert atmosphere at –20°C) to prevent ester hydrolysis .

Q. What are the recommended storage conditions for this compound to maintain its stability, and how can degradation products be identified?

- Methodological Answer :

- Storage : Store in amber vials under argon at –20°C to prevent oxidation and hydrolysis. Desiccants (e.g., molecular sieves) minimize moisture exposure.

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolyzed products (e.g., cyclohexanecarboxylic acid). FTIR detects ester bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.